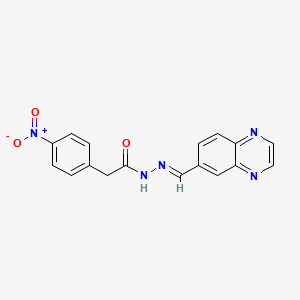
(E)-2-(4-nitrophenyl)-N'-(quinoxalin-6-ylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrophenyl group and a quinoxaline moiety, which are connected through an acetohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide.
Condensation reaction: The 4-nitrobenzohydrazide is then reacted with quinoxaline-6-carbaldehyde under reflux conditions in the presence of an appropriate solvent such as ethanol. This condensation reaction yields (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of (E)-2-(4-aminophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide.
Substitution: Formation of substituted hydrazides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the hydrazide linkage.
科学的研究の応用
(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of (E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
(E)-2-(4-nitrophenyl)-N’-(quinoxalin-2-ylmethylene)acetohydrazide: Similar structure but with the quinoxaline moiety at a different position.
(E)-2-(4-nitrophenyl)-N’-(pyridin-2-ylmethylene)acetohydrazide: Similar structure but with a pyridine moiety instead of quinoxaline.
(E)-2-(4-nitrophenyl)-N’-(benzylidene)acetohydrazide: Similar structure but with a benzylidene moiety instead of quinoxaline.
Uniqueness
(E)-2-(4-nitrophenyl)-N’-(quinoxalin-6-ylmethylene)acetohydrazide is unique due to the presence of both the nitrophenyl and quinoxaline moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
特性
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-quinoxalin-6-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-17(10-12-1-4-14(5-2-12)22(24)25)21-20-11-13-3-6-15-16(9-13)19-8-7-18-15/h1-9,11H,10H2,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARGYAUOKUEEU-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC3=NC=CN=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













